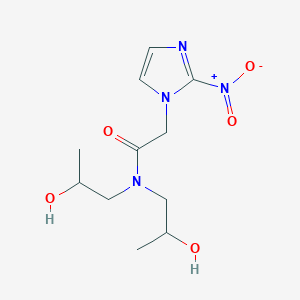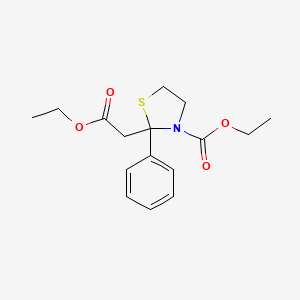
Ethyl 2-(2-ethoxy-2-oxoethyl)-2-phenyl-1,3-thiazolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Thiazolidineacetic acid, 3-(ethoxycarbonyl)-2-phenyl-, ethyl ester is a compound belonging to the thiazolidine family. Thiazolidines are heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom. This particular compound is characterized by the presence of an ethoxycarbonyl group and a phenyl group attached to the thiazolidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazolidineacetic acid, 3-(ethoxycarbonyl)-2-phenyl-, ethyl ester typically involves the reaction between 1,2-aminothiols and aldehydes. This reaction is known for its fast kinetics and stability under physiological conditions . The reaction does not require any catalyst and can be performed efficiently in a biocompatible manner .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the preparation of aldehydes with labile esters in proximity to drive the reaction at neutral pH . This method ensures the stability of the thiazolidine product under physiological conditions .
Analyse Des Réactions Chimiques
Types of Reactions
2-Thiazolidineacetic acid, 3-(ethoxycarbonyl)-2-phenyl-, ethyl ester undergoes various types of reactions, including:
Condensation Reactions: The compound can participate in condensation reactions with aldehydes to form stable thiazolidine products.
Substitution Reactions: It can undergo substitution reactions, particularly involving the ethoxycarbonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include aldehydes and 1,2-aminothiols. The reactions are typically carried out under physiological conditions without the need for toxic catalysts .
Major Products Formed
The major products formed from these reactions are stable thiazolidine derivatives, which are useful in various bioconjugation applications .
Applications De Recherche Scientifique
2-Thiazolidineacetic acid, 3-(ethoxycarbonyl)-2-phenyl-, ethyl ester has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Thiazolidineacetic acid, 3-(ethoxycarbonyl)-2-phenyl-, ethyl ester involves the formation of stable thiazolidine rings through the reaction between 1,2-aminothiols and aldehydes . This reaction is facilitated by the electronic characteristics of the hydrazide moiety, which enhances the stability of the thiazolidine product under physiological conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethylthiazolidine-4-carboxylic acid: This compound shares a similar thiazolidine ring structure but lacks the ethoxycarbonyl and phenyl groups.
N-Acetyl-2-methylthiazolidine-2,4-dicarboxylic acid ethyl ester: This derivative is used for suppressing eumelanin production and has applications in cosmetics.
Uniqueness
2-Thiazolidineacetic acid, 3-(ethoxycarbonyl)-2-phenyl-, ethyl ester is unique due to its specific functional groups, which provide enhanced stability and biocompatibility. Its ability to form stable thiazolidine rings under physiological conditions makes it particularly valuable for bioconjugation and biomedical applications .
Propriétés
Numéro CAS |
41733-74-8 |
|---|---|
Formule moléculaire |
C16H21NO4S |
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
ethyl 2-(2-ethoxy-2-oxoethyl)-2-phenyl-1,3-thiazolidine-3-carboxylate |
InChI |
InChI=1S/C16H21NO4S/c1-3-20-14(18)12-16(13-8-6-5-7-9-13)17(10-11-22-16)15(19)21-4-2/h5-9H,3-4,10-12H2,1-2H3 |
Clé InChI |
JSDNKFIHPMCCKK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1(N(CCS1)C(=O)OCC)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-tert-Butyl-2-chloro-2-(3,5-dimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)acetamide](/img/structure/B14006448.png)

![1-(4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl)-3-phenylurea](/img/structure/B14006453.png)
![1-[(4-Methoxyphenyl)sulfanyl]-2,4-dinitrobenzene](/img/structure/B14006454.png)
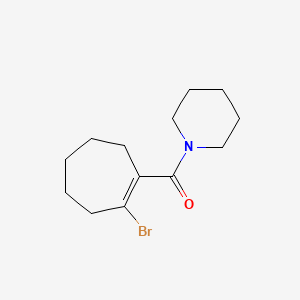
![N-[Bis(2-chloroethyl)amino-phenylmethoxy-phosphoryl]aniline](/img/structure/B14006464.png)
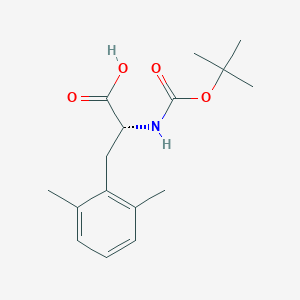
![5,5-Diphenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-6(5H)-one](/img/structure/B14006468.png)

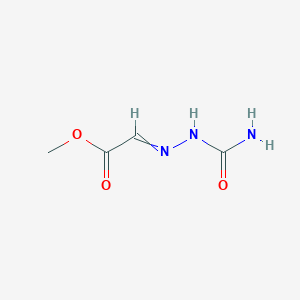
![1-(2-Chloroethyl)-1-nitroso-3-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)urea](/img/structure/B14006501.png)
![3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2-carbonitrile](/img/structure/B14006503.png)
![Methyl n-[(benzyloxy)carbonyl]phenylalanylleucinate](/img/structure/B14006517.png)
